molecular formula C14H14O2S3 B14597914 4H-Thiopyran-4-one, 2,2'-thiobis[3,5-dimethyl- CAS No. 61170-12-5

4H-Thiopyran-4-one, 2,2'-thiobis[3,5-dimethyl-

Cat. No.: B14597914
CAS No.: 61170-12-5
M. Wt: 310.5 g/mol
InChI Key: QAQXGUNJBRYTPK-UHFFFAOYSA-N
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Description

4H-Thiopyran-4-one, 2,2’-thiobis[3,5-dimethyl-] is a sulfur-containing heterocyclic compound It is characterized by a thiopyran ring, which is a six-membered ring containing one sulfur atom and one carbonyl group

Chemical Reactions Analysis

Types of Reactions

4H-Thiopyran-4-one, 2,2’-thiobis[3,5-dimethyl-] undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions at the sulfur atom.

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 4H-Thiopyran-4-one, 2,2’-thiobis[3,5-dimethyl-] involves its interaction with molecular targets through its sulfur and carbonyl groups. These functional groups can participate in various chemical reactions, such as nucleophilic addition and substitution, which can modulate the activity of enzymes and other biological molecules . The exact pathways and molecular targets depend on the specific application and the derivative of the compound being used.

Comparison with Similar Compounds

Similar Compounds

  • 1-Thiacyclohexan-4-one
  • 4-Thiacyclohexanone
  • Penthianone
  • Tetrahydro-1-thio-γ-pyrone
  • Tetrahydro-1-thio-4-pyrone
  • Tetrahydro-1,4-thiapyrone
  • Tetrahydro-4-thiopyrone
  • Tetrahydrothiopyran-4-one
  • 2,3,5,6-Tetrahydro-4-thiopyranone
  • 4-Oxotetrahydrothiopyran
  • 4-Oxothiane
  • Tetrahydrothia-4-pyranone
  • Tetrahydro-4H-thiapyran-4-one
  • 4H-tetrahydrothiopyran-4-one
  • 4-Thianone

Uniqueness

4H-Thiopyran-4-one, 2,2’-thiobis[3,5-dimethyl-] is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it valuable for specialized applications in synthetic chemistry, materials science, and biomedical research .

Properties

CAS No.

61170-12-5

Molecular Formula

C14H14O2S3

Molecular Weight

310.5 g/mol

IUPAC Name

2-(3,5-dimethyl-4-oxothiopyran-2-yl)sulfanyl-3,5-dimethylthiopyran-4-one

InChI

InChI=1S/C14H14O2S3/c1-7-5-17-13(9(3)11(7)15)19-14-10(4)12(16)8(2)6-18-14/h5-6H,1-4H3

InChI Key

QAQXGUNJBRYTPK-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=C(C1=O)C)SC2=C(C(=O)C(=CS2)C)C

Origin of Product

United States

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